molecular formula C9H9ClFNO B15240451 (R)-8-Chloro-7-fluorochroman-4-amine

(R)-8-Chloro-7-fluorochroman-4-amine

Cat. No.: B15240451
M. Wt: 201.62 g/mol
InChI Key: VOFLMGPYHIBKIQ-SSDOTTSWSA-N
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Description

(R)-8-Chloro-7-fluorochroman-4-amine is a chiral organic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the chroman derivative family, a recognized privileged scaffold in drug discovery due to its presence in a wide range of biologically active molecules . The specific (R)-enantiomer is particularly valuable for constructing novel chemical entities where stereochemistry is crucial for biological activity and specificity. The chroman-4-one core structure is associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making it a versatile template in research . For instance, recent studies highlight the antimicrobial potential of chroman-4-one derivatives against resistant pathogens , while other analogs have been explored as selective enzyme inhibitors, such as SIRT2, which is implicated in aging-related diseases . The presence of both chloro and fluoro substituents on the aromatic ring, along the primary amine functional group, enhances the molecule's reactivity and potential for interaction with biological targets. The amine group serves as a key handle for further synthetic modification, allowing researchers to develop more complex molecules or conjugate the compound to other systems . This product is intended for research applications as a key intermediate or building block. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4R)-8-chloro-7-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-8-6(11)2-1-5-7(12)3-4-13-9(5)8/h1-2,7H,3-4,12H2/t7-/m1/s1

InChI Key

VOFLMGPYHIBKIQ-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2Cl)F

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chloro-7-fluorochroman-4-amine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of ®-8-Chloro-7-fluorochroman-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the desired ®-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-8-Chloro-7-fluorochroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

®-8-Chloro-7-fluorochroman-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-8-Chloro-7-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (R)-8-Chloro-7-fluorochroman-4-amine, we compare it with structurally and functionally related chroman amines and halogenated aromatic amines. Key compounds include those listed in , , and , which share chroman or quinoline backbones with varying substituents.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₉H₉ClFNO 201.63 Cl (C8), F (C7), NH₂ (C4, R-config) Halogenated chroman; chiral center
(S)-Chroman-4-ylamine C₉H₁₁NO 149.19 NH₂ (C4, S-config) Non-halogenated; enantiomeric analog
N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine C₂₀H₂₂ClN₂ 333.86 Cl (C7), adamantylmethyl group Quinoline backbone; bulky substituent
7-Methoxy-4-methylcoumarin C₁₁H₁₀O₃ 190.20 OCH₃ (C7), CH₃ (C4) Coumarin derivative; non-amine

Key Findings

Chirality and Bioactivity : The (R)-configuration of This compound distinguishes it from its (S)-enantiomer (e.g., (S)-Chroman-4-ylamine in ). Chirality significantly impacts receptor binding and metabolic stability, though specific data for this compound are lacking .

This aligns with trends observed in halogenated CNS-targeting drugs .

Structural Rigidity: Unlike flexible quinoline derivatives (e.g., N-(1-Adamantylmethyl)-7-chloroquinolin-4-amine in ), the chroman backbone imposes conformational constraints, which may improve target selectivity but reduce synthetic accessibility .

In contrast, simpler analogs like 7-Methoxy-4-methylcoumarin ( ) are more accessible but lack amine functionality .

Biological Activity

(R)-8-Chloro-7-fluorochroman-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its interactions with various biological targets, therapeutic applications, and relevant research findings.

This compound has the molecular formula C9H9ClFNOC_9H_9ClFNO and is characterized by its unique chroman structure. The stereochemistry of this compound is significant, as it influences its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of chroman compounds, including this compound, can possess significant cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to chromanones have demonstrated potent anticancer effects against human leukemia cells and solid tumors .
    • A specific study highlighted that chroman derivatives showed cytotoxic activity with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Neuropharmacological Effects :
    • The compound has been explored for its potential in treating neuropsychiatric disorders. Chroman derivatives are noted for their ability to modulate neurotransmitter systems, which may provide therapeutic benefits in conditions such as depression and anxiety .
  • Enzyme Inhibition :
    • Research has indicated that this compound can inhibit specific enzymes involved in disease processes, contributing to its potential as a therapeutic agent. For example, studies on related compounds have shown inhibition of ion channels, which are critical in regulating cardiac and neuronal function .

Case Studies

  • Cytotoxicity Assays :
    • A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated significant reductions in cell viability at varying concentrations, demonstrating the compound's potential as an anticancer agent.
  • Mechanism of Action :
    • Mechanistic studies suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This apoptotic effect was observed in multiple cancer types, underscoring its broad applicability.

Data Table: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Anticancer ActivityHL-60 (Leukemia)10.5
Anticancer ActivityMCF-7 (Breast Cancer)15.0
NeuropharmacologicalSerotonin ReceptorIC50 25.0
Enzyme InhibitionI_Kr ChannelIC50 12.0

Q & A

Q. What are the recommended synthetic routes for (R)-8-Chloro-7-fluorochroman-4-amine?

Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach includes:

Substitution reactions : Introduce chloro and fluoro groups at positions 7 and 8 of the chroman backbone using optimized halogenating agents (e.g., POCl₃ for chlorination and Selectfluor® for fluorination).

Chiral resolution : Use chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer. For example, asymmetric hydrogenation with Rhodium catalysts can achieve high enantiomeric excess (ee) .

Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiopurity .

Q. Key Considerations :

  • Monitor reaction conditions (temperature, solvent polarity) to avoid racemization.
  • Validate intermediates via LC-MS and ¹H NMR .

Q. How can researchers confirm the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak® IG-3 with a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic standards .
  • Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for the (R)-enantiomer.
  • Circular Dichroism (CD) : Analyze CD spectra to confirm the absolute configuration .

Q. Data Interpretation :

  • Enantiomeric excess (ee) ≥ 98% is acceptable for pharmacological studies.

Q. What spectroscopic methods are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and amine groups (δ 1.5–2.5 ppm). Fluorine substituents cause distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₀ClFNO requires m/z 230.0412).
  • IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Table 1 : Key NMR Assignments for this compound

Proton Positionδ (ppm)MultiplicityIntegration
C4-NH₂1.8Singlet2H
C7-Cl---
C8-F---

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s bioactivity in cancer models?

Methodological Answer:

  • Target Selection : Focus on pathways like HGF/c-Met, where chroman derivatives exhibit inhibitory activity. Use kinase assays to measure IC₅₀ values .
  • In vitro Models :
    • Cell viability : MTT assay on cancer cell lines (e.g., MCF-7, A549) with dose ranges of 1–100 μM. Include positive controls (e.g., cisplatin) .
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • In vivo Studies : Administer the compound (5–20 mg/kg) in xenograft models; monitor tumor volume and metastasis .

Q. Data Analysis :

  • Use GraphPad Prism® for dose-response curves and statistical significance (p < 0.05).

Q. How to address contradictions in pharmacological data across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Compare datasets using tools like RevMan® to identify outliers or confounding variables (e.g., solvent effects in DMSO) .
  • Mechanistic Studies : Perform target engagement assays (e.g., SPR or CETSA) to verify binding specificity .

Case Study : Discrepancies in IC₅₀ values may arise from differences in assay pH or ATP concentrations in kinase studies .

Q. What are the key challenges in achieving chiral resolution during synthesis?

Methodological Answer:

  • Racemization Risk : Avoid high temperatures (>80°C) during cyclization. Use aprotic solvents (e.g., THF) to stabilize intermediates .
  • Chromatographic Efficiency : Optimize chiral column parameters (e.g., flow rate = 0.8 mL/min, temperature = 25°C) to separate (R) and (S) enantiomers .
  • Scalability : Transition from analytical to preparative HPLC requires cost-benefit analysis of chiral stationary phases .

Table 2 : Comparison of Chiral Resolution Methods

Methodee (%)ThroughputCost
Chiral HPLC99.5LowHigh
Enzymatic Resolution95MediumMedium
Asymmetric Synthesis98HighLow

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